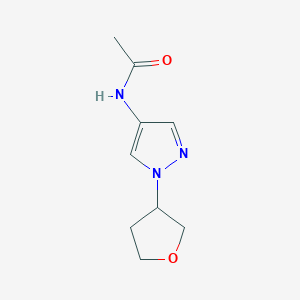
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel synthesis of dinotefuran, a related compound, has been achieved through Michael addition reaction of nitromethane to diethyl maleate in 6 steps with 45.5% total yield .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tetrahydrofuran ring is substituted in the 3-position with a pyrazol ring and an acetamide group .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study focused on pyrazole-acetamide derivatives, demonstrating the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, hinting at the potential for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide and similar compounds to serve in roles that involve metal coordination and antioxidative properties (Chkirate et al., 2019).
Crystal Structure and Biological Activity
Another study delves into the synthesis and crystal structure characterization of a related compound, highlighting its moderate herbicidal and fungicidal activities. This suggests a potential avenue for this compound in agricultural chemistry, particularly in developing new pesticides or herbicides with specific biological target activities (霍静倩 et al., 2016).
Analgesic Properties
Research into acetamide derivatives has also uncovered their potential analgesic properties. A study synthesizing some acetamide derivatives explored their efficacy against thermal, mechanical, and chemical nociceptive stimuli, indicating the possibility for compounds like this compound to be developed into novel analgesics (Kaplancıklı et al., 2012).
Alzheimer's Disease Therapeutics
The synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors suggests potential therapeutic applications for related compounds in treating Alzheimer's disease. This area of research is particularly promising for developing multifunctional drugs aimed at various aspects of neurodegenerative diseases (Umar et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently under investigation. Pyrazole derivatives have been found to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Similar compounds have been shown to have good gi absorption and bbb permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given the diversity of effects observed with other pyrazole derivatives, it is likely that this compound may also have a wide range of potential effects .
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-8-4-10-12(5-8)9-2-3-14-6-9/h4-5,9H,2-3,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJWDIUDBRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
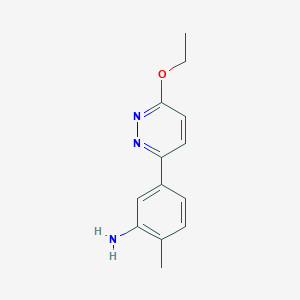
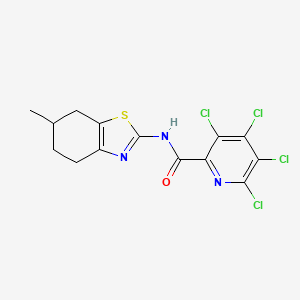
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)


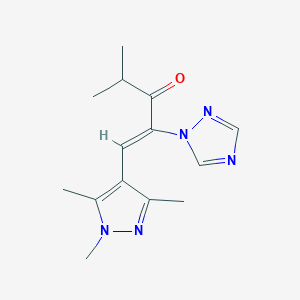
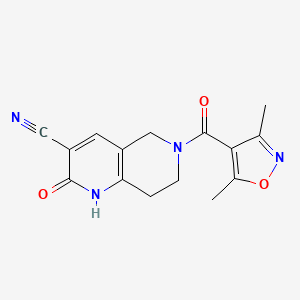
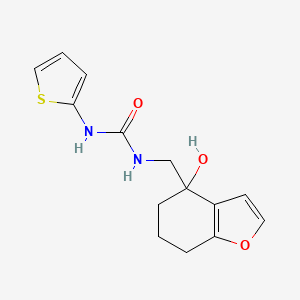

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)
